3-Fluoro-4,5-dimethoxybenzoic acid

Catalog No.
S6614876
CAS No.
1260810-41-0
M.F
C9H9FO4
M. Wt
200.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-4,5-dimethoxybenzoic acid

CAS Number

1260810-41-0

Product Name

3-Fluoro-4,5-dimethoxybenzoic acid

IUPAC Name

3-fluoro-4,5-dimethoxybenzoic acid

Molecular Formula

C9H9FO4

Molecular Weight

200.16 g/mol

InChI

InChI=1S/C9H9FO4/c1-13-7-4-5(9(11)12)3-6(10)8(7)14-2/h3-4H,1-2H3,(H,11,12)

InChI Key

HNADQQDNJUNKQQ-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)C(=O)O)F)OC

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)O)F)OC
FDMA is a benzoic acid derivative that is commonly used as an intermediate in the synthesis of pharmaceutical drugs, agrochemicals, and other organic compounds. It is an important starting material for the synthesis of a range of compounds, including fluorinated aromatic compounds, biologically active molecules, and polymers. Due to its potential applications in various fields of research and industry, FDMA has become an important target for synthetic chemists.
FDMA is a white to off-white crystalline solid with a melting point of 126-128°C. It is soluble in organic solvents, such as acetone, ethanol, and chloroform, but insoluble in water. It has a molecular weight of 246.21 g/mol and a molecular formula of C10H10FNO4.
FDMA can be synthesized by the reaction of 3-fluoroanisole with 4,5-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride or titanium tetrachloride. The resulting product can be purified by recrystallization or chromatography.
The structure of FDMA can be characterized by various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The NMR spectrum of FDMA shows characteristic peaks for the aromatic protons, methoxy groups, and carboxylic acid group. The IR spectrum shows absorption peaks for the C-F bond and the carbonyl group of the carboxylic acid. The MS spectrum shows a molecular ion peak at m/z 246, which corresponds to the molecular weight of FDMA.
Various analytical methods can be used to detect and quantify FDMA in samples, including chromatography, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), and spectroscopy, such as UV-Vis spectroscopy and fluorescence spectroscopy. These techniques provide reliable and accurate results for the detection and quantification of FDMA in various matrices, such as biological samples, environmental samples, and industrial products.
FDMA has shown potential biological activities, such as antibacterial, antifungal, and antitumor activities. It has been reported to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus flavus. It has also been shown to induce cell death in human breast cancer cells and leukemia cells. However, further studies are needed to elucidate the mechanism of action and the potential clinical applications of FDMA as a therapeutic agent.
The toxicity and safety of FDMA in scientific experiments depend on various factors, such as the dosage, route of administration, and duration of exposure. It has been reported to cause skin and eye irritation in animal studies, but no acute or chronic toxicity has been reported in humans. However, as with any chemical compound, proper precautions should be taken to ensure the safety of researchers and the environment.
FDMA has potential applications in various fields of research and industry, such as organic synthesis, materials science, and pharmaceuticals. It can be used as an intermediate in the synthesis of fluorinated aromatic compounds, biologically active molecules, and polymers. It can also be used as a precursor for the development of novel materials, such as nanoparticles and thin films. In the pharmaceutical industry, FDMA can be used as a starting material for the synthesis of various drugs, such as antifungal agents and anticancer drugs.
The current state of research on FDMA is focused on its synthesis, characterization, and biological properties. Various studies have been conducted to optimize the synthesis of FDMA and its derivatives, as well as to elucidate their structure-activity relationships. Further studies are needed to explore the potential clinical applications of FDMA as a therapeutic agent, as well as to evaluate its environmental impact.
FDMA has potential implications in various fields of research and industry, such as organic synthesis, materials science, and pharmaceuticals. It can be used as a building block for the synthesis of various organic compounds, such as fluorinated aromatic compounds, biologically active molecules, and polymers. In the field of materials science, FDMA can be used as a precursor for the development of novel materials, such as nanoparticles and thin films. In the pharmaceutical industry, FDMA can be used as a starting material for the synthesis of various drugs, such as antifungal agents and anticancer drugs.
Despite the potential applications of FDMA in various fields of research and industry, there are some limitations that need to be addressed. Firstly, the synthesis of FDMA and its derivatives can be challenging and requires the use of specialized equipment and high-pressure reactions. Secondly, the biological properties of FDMA and its derivatives need to be further elucidated to determine their therapeutic potential. Finally, the environmental impact of FDMA and its derivatives needs to be evaluated to ensure their safe use in various applications.
for research on FDMA and its derivatives include the development of more efficient and sustainable synthesis routes, the design and synthesis of novel derivatives with improved biological activities and pharmacokinetic properties, and the evaluation of their environmental impact. Additionally, the potential applications of FDMA and its derivatives in various fields, such as organic synthesis, materials science, and pharmaceuticals, need to be further explored to identify new opportunities for their use.

XLogP3

1.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

200.04848693 g/mol

Monoisotopic Mass

200.04848693 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-23-2023

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